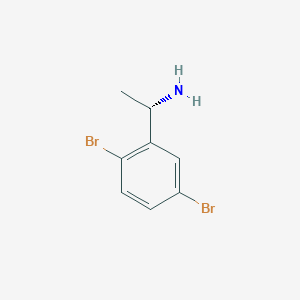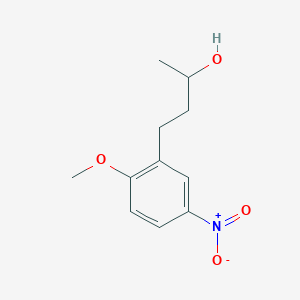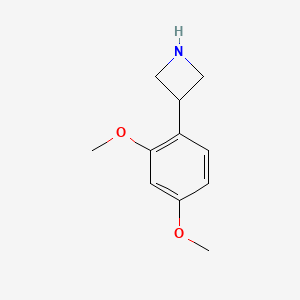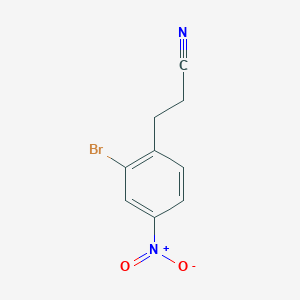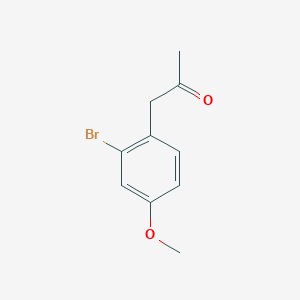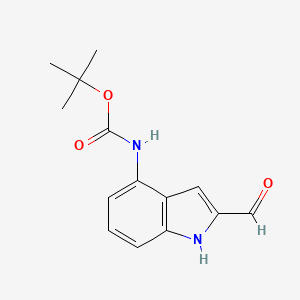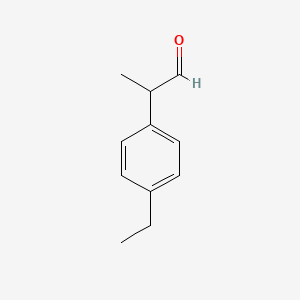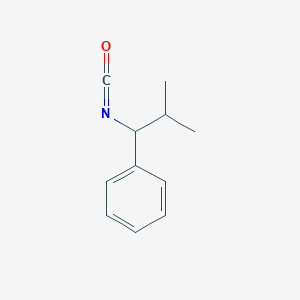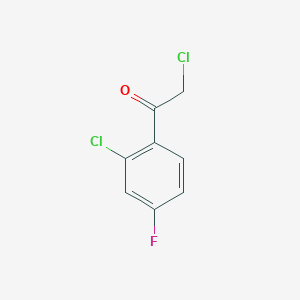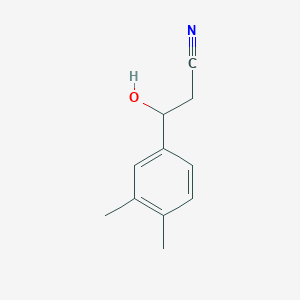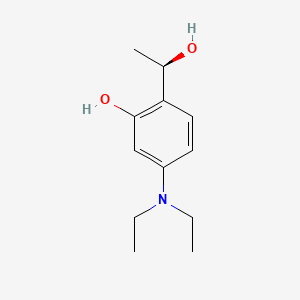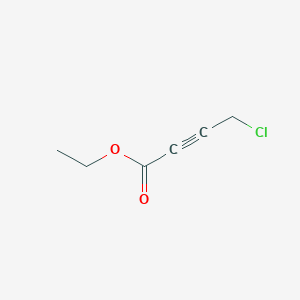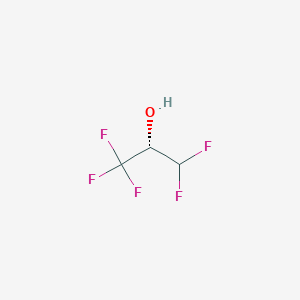
(R)-1,1,1,3,3-Pentafluoropropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1,1,1,3,3-Pentafluoropropan-2-ol is a fluorinated alcohol compound with the molecular formula C3H3F5O. This compound is characterized by the presence of five fluorine atoms attached to a three-carbon backbone, with a hydroxyl group (-OH) attached to the second carbon. The ®-configuration indicates that the compound is optically active and exists in a specific enantiomeric form.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,1,1,3,3-Pentafluoropropan-2-ol typically involves the fluorination of appropriate precursors. One common method is the reaction of 1,1,1,3,3-Pentafluoropropane with a suitable oxidizing agent to introduce the hydroxyl group. Another approach involves the reduction of 1,1,1,3,3-Pentafluoropropan-2-one using a reducing agent such as sodium borohydride (NaBH4) under controlled conditions.
Industrial Production Methods
Industrial production of ®-1,1,1,3,3-Pentafluoropropan-2-ol may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The production process must ensure the purity and enantiomeric excess of the final product, often requiring advanced purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
®-1,1,1,3,3-Pentafluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1,1,1,3,3-Pentafluoropropan-2-one.
Reduction: The compound can be reduced to form 1,1,1,3,3-Pentafluoropropane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 1,1,1,3,3-Pentafluoropropan-2-one
Reduction: 1,1,1,3,3-Pentafluoropropane
Substitution: Various halogenated derivatives depending on the substituting reagent used.
Aplicaciones Científicas De Investigación
®-1,1,1,3,3-Pentafluoropropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of fluorinated organic compounds and as a solvent in certain reactions.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of fluorinated drugs with improved metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mecanismo De Acción
The mechanism of action of ®-1,1,1,3,3-Pentafluoropropan-2-ol involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, altering their activity or function. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,3,3-Pentafluoropropane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
1,1,1,3,3-Pentafluoropropan-2-one: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
1,1,1,2,3,3-Hexafluoropropan-2-ol: Contains an additional fluorine atom, which can further influence its chemical properties and reactivity.
Uniqueness
®-1,1,1,3,3-Pentafluoropropan-2-ol is unique due to its specific enantiomeric form and the presence of five fluorine atoms, which impart distinct chemical and physical properties. Its combination of a hydroxyl group and multiple fluorine atoms makes it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C3H3F5O |
|---|---|
Peso molecular |
150.05 g/mol |
Nombre IUPAC |
(2R)-1,1,1,3,3-pentafluoropropan-2-ol |
InChI |
InChI=1S/C3H3F5O/c4-2(5)1(9)3(6,7)8/h1-2,9H/t1-/m1/s1 |
Clave InChI |
VXUKYFZHHFQCTQ-PVQJCKRUSA-N |
SMILES isomérico |
[C@@H](C(F)F)(C(F)(F)F)O |
SMILES canónico |
C(C(F)F)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


